N,N-Dimethylbenzamide

説明

undefined

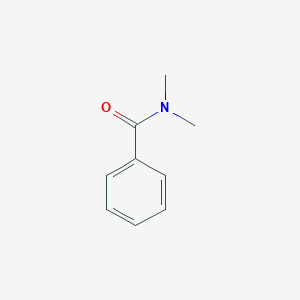

Structure

3D Structure

特性

IUPAC Name |

N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNDHOCGZLYMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060602 | |

| Record name | Benzamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | N,N-Dimethylbenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00887 [mmHg] | |

| Record name | N,N-Dimethylbenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-74-5 | |

| Record name | N,N-Dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYLBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX2VX9MH4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethylbenzamide chemical properties and structure

An In-depth Technical Guide to N,N-Dimethylbenzamide: Chemical Properties and Structure

Introduction

This compound is a substituted amide derivative of benzoic acid. It serves as a crucial intermediate and reagent in various organic syntheses, including the production of agrochemicals and pharmaceuticals.[1] Its utility also extends to its function as a hydrotropic agent, capable of solubilizing drugs with low aqueous solubility, and as a reagent for the deoxygenation of secondary alcohols.[2] This document provides a comprehensive overview of its chemical and physical properties, structural information, and relevant experimental methodologies for its synthesis and analysis.

Chemical Structure and Identification

This compound consists of a benzene ring connected to a carbonyl group, with the carbonyl carbon also bonded to a dimethylamino group.[3] This structure is fundamental to its chemical reactivity and physical properties.

dot graph { graph [layout=neato, overlap=false, splines=true, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[4][5] |

| CAS Number | 611-74-5[5][6] |

| Molecular Formula | C₉H₁₁NO[1][4][6] |

| SMILES | CN(C)C(=O)C1=CC=CC=C1[3][7] |

| InChI | InChI=1S/C9H11NO/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3[4][5] |

| InChIKey | IMNDHOCGZLYMRO-UHFFFAOYSA-N[5] |

| EINECS | 210-279-2[6] |

Physicochemical Properties

This compound is a white to off-white crystalline solid or a colorless to pale yellow liquid at room temperature.[1][2][3][6] It is stable under normal temperatures and pressures.[6]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 149.19 g/mol | [4][6] |

| 149.1897 g/mol | [5][8] | |

| Melting Point | 40 - 42 °C | [6] |

| 43 - 45 °C (lit.) | [2] | |

| Boiling Point | 256 °C | [6] |

| 132 - 133 °C / 15 mmHg (lit.) | [2] | |

| Density | 1.0253 g/cm³ | [1] |

| Solubility | Slightly soluble in water. Highly soluble in organic solvents like ethanol, acetone, and chloroform. | [1] |

| Appearance | White to off-white crystals or colorless to pale yellow liquid. |[2][3][6] |

Experimental Protocols

Synthesis Methodologies

Several methods for the synthesis of N,N-disubstituted benzamides have been documented. Below are representative protocols.

Protocol 1: Synthesis via a Non-Classical Mitsunobu Reaction [9] This method details the preparation of N,N-diethylbenzamides, and the principle can be adapted for this compound by substituting diethylamine with dimethylamine.

-

Reaction Setup : Dissolve triphenylphosphine (1.20 eq), dimethylamine (1.20 eq), and the desired benzoic acid (1.00 eq) in toluene to create a 0.2 M solution at room temperature.

-

Stirring : Allow the mixture to stir for 10 minutes.

-

Addition of DIAD : Add diisopropylazodicarboxylate (DIAD) (1.20 eq) dropwise to the solution.

-

Heating : Heat the reaction to reflux and maintain for 18 hours.

-

Workup :

-

Dilute the cooled reaction mixture with ethyl acetate (EtOAc).

-

Wash the organic layer with 1 M NaOH solution and then with brine.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

-

Purification :

-

Filter the solution and concentrate it in vacuo.

-

Purify the resulting residue by flash column chromatography using an appropriate solvent system (e.g., EtOAc/hexanes) to afford the desired this compound.[9]

-

Protocol 2: Copper-Catalyzed One-Pot Reaction [10] This procedure synthesizes N,N-dimethyl benzamides using N,N-dimethylformamide (DMF) as the amide source.

-

Reaction Setup : In a 10 mL Schlenk tube, add benzyl cyanide (1 mmol), iodobenzene (1 mmol), DMF (2 mL), p-Toluenesulfonic acid (TsOH) (1 mmol), Cu₂O (0.2 mmol), and 1,10-phenanthroline (0.4 mmol).

-

Reaction Conditions : Stir the mixture at 130 °C under an O₂ atmosphere for 12 hours.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water.

-

Extract the product with ethyl acetate.

-

-

Purification :

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent.[10]

-

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis [11][12] This method is used for determining dimethylamine impurity in N,N-dimethylformamide by converting it to this compound.

-

Derivatization : React the sample containing dimethylamine with benzoyl chloride at normal temperature to produce this compound.[11][12]

-

GC-MS System :

-

Analysis : The retention time for this compound is approximately 8.5 minutes under these conditions.[11] The method can be validated for precision, linearity, and accuracy according to ICH Q2 (R2) and USP <1225> guidelines.[11][12]

Biological Activity and Applications

While specific signaling pathways for this compound are not extensively documented, its core benzamide structure is present in numerous biologically active compounds. Benzamide derivatives are known to exhibit a wide range of activities, including potential antimicrobial and anticancer effects.[13] Some have been investigated as potential tyrosine kinase inhibitors.[14]

This compound is also used as an active ingredient in some insect repellents, where it acts by creating a barrier on the skin that is unpleasant to insects.[3]

Safety and Handling

This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4] It may also cause respiratory irritation.[4] It is incompatible with strong oxidizing agents.[3][6] Proper personal protective equipment should be used when handling this chemical. Store in a cool, dry place at ambient temperatures.[3][6]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 611-74-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzamide, N,N-dimethyl- [webbook.nist.gov]

- 6. This compound(611-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Benzamide, N,N-dimethyl- [webbook.nist.gov]

- 9. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of this compound with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Dimethylbenzamide (CAS 611-74-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbenzamide, with a CAS number of 611-74-5, is a substituted aromatic amide that serves as a versatile chemical intermediate and a subject of interest in various scientific fields. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis methodologies, and known biological activities. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its potential mechanisms of action, particularly as an insect repellent and its speculative role in dopamine receptor modulation. This document aims to be a valuable resource for professionals in research, and drug development by consolidating key technical information and presenting it in a structured and accessible format.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a crucial foundation for its application in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 43-45 °C | |

| Boiling Point | 132-133 °C at 15 mmHg | |

| Solubility | Soluble in water. | [3] |

| CAS Number | 611-74-5 | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic signatures of this compound, which are essential for its identification and characterization.

¹H NMR (400 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.30-7.40 | m | 5H | Aromatic protons |

| 3.08 | s | 3H | N-CH₃ |

| 2.97 | s | 3H | N-CH₃ |

¹³C NMR (100 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Assignment |

| 171.6 | C=O |

| 136.5 | Aromatic C (quaternary) |

| 129.5 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.1 | Aromatic CH |

| 39.6 | N-CH₃ |

| 35.3 | N-CH₃ |

Mass Spectrometry (Electron Ionization) [1][4]

| m/z | Relative Intensity | Assignment |

| 149 | [M]⁺ | Molecular Ion |

| 105 | Base Peak | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy [5]

| Wavenumber (cm⁻¹) | Assignment |

| ~1630 | C=O (amide) stretching |

| ~1400-1500 | Aromatic C=C stretching |

| ~700-800 | C-H out-of-plane bending (aromatic) |

Synthesis and Purification Protocols

Several methods for the synthesis of N,N-disubstituted benzamides have been reported. Below are detailed protocols for the preparation and purification of this compound.

Synthesis from Benzoyl Chloride and Dimethylamine

This is a common and straightforward method for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve dimethylamine (2.0 equivalents) in an appropriate anhydrous solvent such as dichloromethane or diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred dimethylamine solution via the addition funnel. Maintain the temperature at 0 °C during the addition. A white precipitate of dimethylamine hydrochloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up:

-

Quench the reaction by adding water to dissolve the dimethylamine hydrochloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess dimethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Synthesis from Benzoic Acid and Aniline (Illustrative)

A one-pot synthesis method has been described for related benzamides.[3]

Experimental Protocol:

-

Reaction Mixture: In a 10 mL quartz tube, combine aniline (0.70 mmol), benzoic acid (0.50 mmol), tetrabutylammonium bromide (TBAB, 0.5 mmol), potassium hydroxide (KOH, 1.0 mmol), iodine (I₂, 0.10 mmol), and water (2.5 mL).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2.5 hours under sunlight irradiation.

-

Extraction: After the reaction is complete, extract the organic layer with ethyl acetate.

-

Isolation: Concentrate the organic solution in vacuo.

-

Purification: Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent to afford the final product.

Purification by Recrystallization

For solid compounds like this compound, recrystallization is an effective purification method.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system. A mixed solvent system of ethanol and water is often effective for moderately polar compounds.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Biological Activity and Mechanism of Action

While this compound itself is not extensively studied for its biological activity, its structural similarity to the widely used insect repellent N,N-diethyl-m-toluamide (DEET) suggests potential applications and mechanisms of action.

Insect Repellent Activity

The insect repellent properties of DEET are well-documented, and it is plausible that this compound shares a similar mechanism of action. Two primary hypotheses for the olfactory-mediated repellency of DEET have been proposed:

-

The "Confusant" Hypothesis: DEET may interfere with the insect's olfactory receptors, masking the attractive host odors and thus "confusing" the insect.[6][7] This interference can occur by inhibiting the response of olfactory receptor neurons to attractants.[8]

-

The "Stimulus" Hypothesis: DEET itself may act as a stimulus, activating specific olfactory receptors that trigger an aversive behavioral response in insects.[6][7]

Potential Interaction with Dopamine Receptors

The benzamide scaffold is a known pharmacophore for dopamine D2 receptor antagonists. While direct binding data for this compound is lacking, its structural features suggest a potential, albeit likely weak, interaction with dopamine receptors. Further research, such as competitive radioligand binding assays, would be necessary to confirm and quantify any such activity.

Induction of Glutathione S-Transferase

Studies on the related compound DEET have shown that it can induce the synthesis of glutathione S-transferase (GST) in mosquito cells. GSTs are a family of enzymes involved in detoxification. This suggests that this compound might also modulate cellular detoxification pathways.

Representative Experimental Protocol: Glutathione S-Transferase Activity Assay

This protocol is a general method for measuring GST activity and can be adapted for cell lysates or tissue homogenates treated with this compound.

-

Sample Preparation: Prepare cell lysates or tissue homogenates from control and this compound-treated samples in an appropriate buffer.

-

Assay Mixture: In a 96-well plate, add the following to each well:

-

Sample (cell lysate or tissue homogenate)

-

Reduced glutathione (GSH) solution

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

-

-

Measurement: Immediately measure the increase in absorbance at 340 nm over time using a plate reader. The rate of increase in absorbance is proportional to the GST activity.

-

Calculation: Calculate the GST activity based on the rate of change in absorbance and the protein concentration of the sample.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methods. While its biological activity is not extensively characterized, its structural relationship to known active compounds, particularly in the area of insect repellency, suggests promising avenues for further research. This technical guide provides a solid foundation of data and protocols to facilitate future investigations into the properties and applications of this compound.

References

- 1. This compound | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Benzamide, N,N-dimethyl- [webbook.nist.gov]

- 5. This compound(611-74-5) IR Spectrum [m.chemicalbook.com]

- 6. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]

- 7. Olfaction: Repellents that Congest the Mosquito Nose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemconnections.org [chemconnections.org]

An In-depth Technical Guide to the Physical Properties of N,N-Dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N,N-Dimethylbenzamide, specifically its melting and boiling points. The information is presented to be a valuable resource for laboratory and development work, with a focus on precise data and reproducible experimental methodologies.

Core Physical Properties

This compound is a substituted amide of benzoic acid that is of significant interest in various fields of chemical synthesis and pharmaceutical development. Accurate knowledge of its physical properties is fundamental for its purification, handling, and application in further synthetic steps.

Quantitative Data Summary

The melting and boiling points of this compound, as reported in the scientific literature, are summarized below. These values are critical for predicting the compound's physical state under various experimental conditions and for designing purification protocols such as recrystallization and distillation.

| Physical Property | Value | Conditions |

| Melting Point | 41-45 °C | Atmospheric Pressure |

| 43-45 °C[1] | Atmospheric Pressure | |

| Boiling Point | 132-133 °C | 15 mmHg[1][2] |

| 183-184 °C | 765 mmHg |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not extensively detailed in publicly available literature, the following represents a standard and widely accepted methodology for the determination of these properties for a solid organic compound like this compound.

3.1. Determination of Melting Point by Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound. It relies on heating a small sample in a sealed capillary tube and observing the temperature range over which the solid transitions to a liquid.

Materials:

-

This compound, purified

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample until a small amount of the solid is packed into the tube. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow (0.5-2°C).

3.2. Determination of Boiling Point by Distillation Under Reduced Pressure

Given that this compound has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is the preferred method for its purification and boiling point determination to prevent decomposition.

Materials:

-

This compound, liquid or molten

-

Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)

-

Vacuum source (vacuum pump)

-

Manometer

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. A small quantity of this compound and a few boiling chips are placed in the round-bottom flask.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 15 mmHg), as measured by a manometer.

-

Heating: The sample is heated gently using a heating mantle.

-

Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will stabilize. This stable temperature is the boiling point of the liquid at the recorded pressure. The boiling point is recorded when the liquid is distilling at a steady rate.

-

Data Correction: If necessary, the observed boiling point can be corrected to standard pressure using a nomograph or appropriate calculations, although reporting the boiling point at the measured pressure is standard practice for vacuum distillation.

Visualized Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the determination of the physical properties of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

References

Solubility Profile of N,N-Dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethylbenzamide in water and various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound in their work.

Introduction

This compound (DMBA) is a substituted amide of benzoic acid with the chemical formula C₉H₁₁NO. It is a versatile compound utilized in organic synthesis, serving as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its physical state at room temperature is typically a white to off-white crystalline solid or a colorless to pale yellow liquid.[2][3] Understanding the solubility of this compound is crucial for its application in various chemical processes, including reaction chemistry, formulation development, and purification.

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | [4] |

| Molecular Weight | 149.19 g/mol | [4] |

| Appearance | White to off-white crystals or colorless to pale yellow liquid | [2][3] |

| Melting Point | 40 - 45 °C | [4] |

| Boiling Point | 256 °C | [4] |

| Density | 1.11 g/cm³ (at 23 °C) | [4] |

Solubility Data

The solubility of this compound is influenced by its molecular structure, which includes a hydrophobic benzene ring and a polar amide group.[1] This dual nature dictates its solubility behavior in different types of solvents.

Aqueous Solubility

The solubility of this compound in water is a subject of conflicting reports in the available literature. Various sources describe it as soluble, slightly soluble, or insoluble.[1][2][5][6] This discrepancy highlights the importance of empirical determination of solubility for specific applications and conditions. The hydrophobic nature of the aromatic ring limits its interaction with polar water molecules, suggesting that its solubility in water is likely to be limited.[1]

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Reference(s) |

| Ethanol | Polar Protic | Highly Soluble | [1] |

| Acetone | Polar Aprotic | Highly Soluble | [1] |

| Chloroform | Polar Aprotic | Highly Soluble | [1] |

| Diethyl Ether | Nonpolar | Soluble | [6] |

| Benzene | Nonpolar | Soluble | [6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial applications. The following section outlines a generalized experimental protocol for determining the solubility of a solid compound like this compound. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.

Principle

The thermodynamic solubility of a compound is determined by creating a saturated solution at a specific temperature. This is achieved by equilibrating an excess amount of the solid compound with the solvent over a sufficient period. The concentration of the dissolved compound in the supernatant is then quantified using an appropriate analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Generalized Shake-Flask Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a suitable syringe filter (e.g., 0.45 µm). Care should be taken to avoid any temperature changes during this step that could affect the solubility.

-

Quantification:

-

HPLC Analysis: Dilute an aliquot of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound based on the calibration curve.

-

UV-Vis Spectroscopy: If this compound has a suitable chromophore, the concentration of the dissolved compound in the supernatant can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

-

Data Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Conclusion

While qualitative data suggests that this compound is highly soluble in many organic solvents and has limited solubility in water, there is a clear need for quantitative experimental data to resolve the conflicting reports regarding its aqueous solubility and to provide precise values for its solubility in organic media. The experimental protocol and workflow provided in this guide offer a standardized approach for researchers to determine the solubility of this compound accurately in various solvents, which is essential for its effective application in research and development.

References

A Technical Guide to the Spectroscopic Data of N,N-Dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylbenzamide, a vital compound in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a critical reference for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide distinct signals that correspond to the hydrogen and carbon atoms within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.38 | Multiplet | 5H | Aromatic protons |

| ~3.10 | Singlet | 3H | N-CH₃ (Methyl) |

| ~2.96 | Singlet | 3H | N-CH₃ (Methyl) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~171.76 | C=O (Carbonyl) |

| ~136.34 | Aromatic C (Quaternary) |

| ~129.61 | Aromatic CH |

| ~128.54 | Aromatic CH |

| ~128.43 | Aromatic CH |

| ~39.5 (approx.) | N-CH₃ (Methyl) |

| ~35.4 (approx.) | N-CH₃ (Methyl) |

Solvent: CDCl₃[1]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

-

¹³C NMR Acquisition Parameters:

-

Mode: Proton-decoupled

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2940 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~1640 | Strong | C=O Stretch (Amide I band) |

| ~1500-1400 | Medium | Aromatic C=C Stretches |

| ~1214 | Strong | C-N Stretch |

| ~733, ~696 | Strong | Aromatic C-H Out-of-Plane Bending |

Sample Preparation: KBr Pellet or Nujol Mull[1]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used for analysis.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is presented below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 149 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | Very High (100%) | [M - N(CH₃)₂]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Medium | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV[2]

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a capillary column (e.g., 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane stationary phase) and an EI source.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Initiate at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions. A comparison with a spectral library (e.g., NIST) can be performed for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Synthesis of N,N-Dimethylbenzamide from benzoic acid

An In-depth Technical Guide to the Synthesis of N,N-Dimethylbenzamide from Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and contemporary methods for the synthesis of this compound, a versatile amide with applications in organic synthesis and as an insect repellent. The document details various synthetic strategies starting from benzoic acid, offering in-depth experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This compound is a classic example of a tertiary amide, and its synthesis from the readily available benzoic acid has been approached through several distinct chemical pathways. These methods primarily focus on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by dimethylamine. This guide will explore two prominent and well-documented methods: the two-step synthesis via an acyl chloride intermediate and a direct amidation method utilizing 1,1'-carbonyldiimidazole (CDI) with N,N-dimethylacetamide (DMAc) as the dimethylamine source.

Comparative Overview of Synthetic Methods

The choice of synthetic route for the preparation of this compound from benzoic acid depends on factors such as scale, available reagents, desired purity, and tolerance of functional groups in more complex substrates. The following table summarizes the quantitative data for two distinct and effective methods.

| Parameter | Method 1: Acyl Chloride Intermediate | Method 2: Direct Amidation with CDI/DMAc |

| Activating Agent | Thionyl Chloride (SOCl₂) | 1,1'-Carbonyldiimidazole (CDI) |

| Dimethylamine Source | Dimethylamine | N,N-Dimethylacetamide (DMAc) |

| Typical Solvent(s) | Dichloromethane (DCM) | N,N-Dimethylacetamide (DMAc) |

| Reaction Temperature | 0 °C to reflux | 160-165 ° |

Toxicological Profile of N,N-Dimethylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of N,N-Dimethylbenzamide (CAS No. 611-74-5). The information is compiled from a variety of sources to support risk assessment and safety evaluation in research and drug development settings. This document summarizes key toxicological endpoints, details the experimental methodologies for the cited studies, and provides visualizations of relevant biological pathways and workflows.

Executive Summary

This compound is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and as an insect repellent.[1] Based on the available data, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes skin and serious eye irritation.[1][2] While specific data for some toxicological endpoints are limited for this compound itself, information from structurally related compounds and standardized testing guidelines provides a basis for its toxicological assessment. The primary metabolic pathway for related N,N-dialkylbenzamides involves N-dealkylation and hydroxylation.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 611-74-5 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 43-45 °C | |

| Boiling Point | 132-133 °C at 15 mmHg | |

| Solubility | Soluble in organic solvents; slightly soluble in water.[3] |

Toxicological Data

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring within a short time after administration of a single dose of a substance.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Classification |

| LD₅₀ | Mouse | Oral | 960 mg/kg | Category 4 (Harmful if swallowed)[1] |

Skin and Eye Irritation

Studies on skin and eye irritation are crucial for assessing the local tolerance of a substance upon direct contact.

Table 2: Irritation Potential of this compound

| Test | Species | Results | Classification |

| Skin Irritation | Rabbit | Causes skin irritation[1][2] | Category 2[1] |

| Eye Irritation | Rabbit | Causes serious eye irritation[1][2] | Category 2[1] |

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA and chromosomes. While specific data for this compound is limited, results for a related compound are available.

Table 3: Genotoxicity of N-Methylbenzamide (Related Compound)

| Test | System | Metabolic Activation | Result |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without S9 | Negative |

Carcinogenicity, Reproductive, and Developmental Toxicity

Currently, there are no specific long-term carcinogenicity, reproductive, or developmental toxicity studies available for this compound in the public domain. It has not been classified as a carcinogen by major regulatory agencies.[1]

Mechanism of Action and Toxicokinetics

Metabolism

The metabolism of N,N-dialkylbenzamides, such as this compound, is expected to proceed through two primary pathways: N-dealkylation and aromatic hydroxylation. The initial step is often the oxidative removal of one of the methyl groups from the nitrogen atom, a process known as N-demethylation, to form the corresponding N-methylbenzamide. This can be followed by further dealkylation to benzamide. Subsequently, these intermediates can undergo hydrolysis to benzoic acid, which is then conjugated, typically with glycine, to form hippuric acid for excretion. Aromatic hydroxylation of the benzene ring can also occur.

Metabolic pathway of this compound.

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Procedure: A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the dose for the next step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

Workflow for OECD 423 Acute Toxic Class Method.

Skin Irritation - OECD 404

This test assesses the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small area of the animal's skin is shaved. 0.5 g or 0.5 mL of the test substance is applied to the skin under a gauze patch for a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is used to detect gene mutations.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations. The mixture is plated on a minimal agar medium lacking histidine.

-

Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N,N-Dimethylbenzamide as a Pharmaceutical Intermediate

This compound (DMBA) is a versatile chemical compound that serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry.[1][2] Its chemical stability and specific reactivity make it an invaluable tool in both laboratory research and industrial-scale manufacturing.[3] This guide provides a comprehensive overview of its properties, synthesis, and applications as a key intermediate in drug development.

Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white crystalline solid at room temperature.[1][4] It is recognized for its utility as a hydrotropic agent, capable of solubilizing drugs with low aqueous solubility.[5]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [1][6][7] |

| Molecular Weight | 149.19 g/mol | [6][7] |

| CAS Number | 611-74-5 | [1][7] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 43-45 °C | |

| Boiling Point | 132-133 °C at 15 mmHg | |

| Solubility | Soluble in water and organic solvents | [1][6] |

| pKa | -1.14 (Predicted) | [1] |

| Topological Polar Surface Area | 20.3 Ų | [6] |

| Complexity | 137 | [6] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory and industrial approach involves the reaction of a benzoic acid derivative with dimethylamine.

Experimental Protocol: Synthesis from Benzoic Acid and Dimethylamine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Benzoic acid

-

Aniline

-

Tetrabutylammonium bromide (TBAB)

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

Water

-

Ethyl acetate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

A 10 mL quartz tube is charged with aniline (0.70 mmol), benzoic acid (0.50 mmol), TBAB (0.5 mmol), KOH (1.0 mmol), I₂ (0.10 mmol), and water (2.5 mL).[8]

-

The reaction mixture is stirred under sunlight irradiation at room temperature for 2.5 hours.[8]

-

Upon completion, the organic layer is extracted with ethyl acetate.[8]

-

The solution containing the crude product is concentrated under reduced pressure.[8]

-

The resulting residue is purified by column chromatography on a silica gel column, using a petroleum ether/ethyl acetate (5/1) mixture as the eluent, to yield the pure this compound product.[8]

Caption: General workflow for the synthesis of this compound.

Role as a Versatile Pharmaceutical Intermediate

The N,N-dimethylamide functional group is a powerful and versatile tool in modern synthetic organic chemistry, primarily due to its function as a directing group.[3] This capability is crucial for regioselective C-H activation and functionalization reactions, which are potent methods for modifying aromatic compounds.[3]

One of the most significant applications is in Directed ortho-Metalation (DoM) . The N,N-dimethylamide group acts as a strong Lewis base, allowing it to coordinate with a Lewis acidic alkyllithium base. This coordination directs the deprotonation specifically to the ortho position on the aromatic ring, providing a reliable method for introducing a wide variety of functional groups in a controlled manner.[3][9]

Experimental Protocol: Directed ortho-Metalation (DoM) using a Benzamide

This protocol describes a general procedure for the ortho-functionalization of a benzamide derivative.

Materials:

-

N,N-disubstituted benzamide (e.g., this compound)

-

s-Butyllithium (s-BuLi) or other strong lithium base

-

Dry tetrahydrofuran (THF) or diethyl ether

-

Electrophile (e.g., iodine, trimethylsilyl chloride, CO₂)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the N,N-disubstituted benzamide in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi dropwise to the stirred solution. The reaction mixture may change color, indicating the formation of the ortho-lithiated species.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

-

Add the chosen electrophile to the reaction mixture at -78 °C.

-

Allow the reaction to proceed for a specified time (typically 1-4 hours) at -78 °C or while slowly warming to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the ortho-substituted benzamide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 611-74-5 | Benchchem [benchchem.com]

- 4. This compound | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 6. echemi.com [echemi.com]

- 7. Benzamide, N,N-dimethyl- [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Dimethylbenzamide: Properties, Synthesis, Analysis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylbenzamide is a versatile aromatic amide that serves as a crucial building block and intermediate in a multitude of chemical syntheses. Its chemical stability, coupled with the reactivity of its functional groups, makes it a compound of significant interest in both academic research and industrial applications, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the molecular characteristics, synthesis, analytical methods, and key applications of this compound.

Molecular and Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [1][2][3][4] |

| Molecular Weight | 149.19 g/mol | [2][3][4] |

| CAS Number | 611-74-5 | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 40-43 °C | [1] |

| Boiling Point | 272-273 °C | |

| Solubility | Soluble in organic solvents, sparingly soluble in water. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and straightforward method involves the reaction of benzoyl chloride with dimethylamine.

Experimental Protocol: Synthesis from Benzoyl Chloride and Dimethylamine

This method is widely used due to its high yield and relatively simple procedure.

Materials:

-

Benzoyl chloride

-

Dimethylamine (aqueous solution or gas)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium hydroxide solution (e.g., 10%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine in an appropriate solvent (e.g., diethyl ether) and cool the mixture in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred dimethylamine solution. An exothermic reaction will occur, and a white precipitate (dimethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 5% HCl) to remove excess dimethylamine, followed by a sodium hydroxide solution to remove any unreacted benzoyl chloride, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by distillation or recrystallization if necessary.

References

An In-Depth Technical Guide to the Hydrotropic Properties of N,N-Dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrotropy is a solubilization phenomenon where the addition of a significant amount of a solute, termed a hydrotrope, leads to a substantial increase in the aqueous solubility of a poorly soluble compound. N,N-Dimethylbenzamide (DMBA) has been identified as a potent hydrotropic agent, capable of enhancing the solubility of a diverse range of hydrophobic drugs, in some cases by several orders of magnitude. This technical guide provides a comprehensive overview of the core hydrotropic properties of DMBA, including its mechanism of action, quantitative solubility enhancement data for various drugs, and detailed experimental protocols for evaluating its hydrotropic capabilities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation.

Introduction to this compound as a Hydrotropic Agent

This compound (DMBA) is an aromatic amide that has demonstrated significant potential as a hydrotropic agent for enhancing the aqueous solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Its molecular structure, featuring a benzene ring and a dimethylamide group, imparts an amphiphilic character that is crucial for its hydrotropic function. Unlike conventional surfactants, hydrotropes like DMBA typically have a smaller hydrophobic part, which does not lead to the formation of well-defined micelles in the classical sense but rather to a more gradual self-aggregation.

Studies have shown that DMBA can increase the solubility of certain drugs by 1,000- to 10,000-fold, making it a powerful tool in overcoming the challenges associated with the formulation of hydrophobic drugs.[1][2][3] DMBA is noted to be more hydrophobic and to undergo more extensive self-association compared to other hydrotropes like N,N-diethylnicotinamide (DENA), which often makes it a more effective solubilizer for highly hydrophobic compounds.[1][2][3]

Mechanism of Hydrotropic Action

The precise mechanism of hydrotropy is a subject of ongoing research, but it is generally accepted to be a complex phenomenon involving non-covalent interactions. For this compound, the proposed mechanism involves a combination of self-aggregation and specific molecular interactions with the poorly soluble drug.

2.1. Self-Aggregation and Molecular Stacking:

Above a certain concentration, known as the Minimum Hydrotropic Concentration (MHC), DMBA molecules in an aqueous solution begin to self-aggregate. This aggregation is not as cooperative as micelle formation by surfactants but rather a stepwise process. The planar aromatic rings of DMBA molecules are thought to stack upon one another through π-π interactions, forming loose, dynamic aggregates.

2.2. Hydrophobic Interactions and Complex Formation:

The hydrophobic core of these DMBA aggregates provides a favorable microenvironment for poorly water-soluble drug molecules. The hydrophobic drug partitions into these non-polar regions, effectively being shielded from the aqueous environment. This process is driven by the overall increase in entropy of the system, as the ordered water molecules surrounding the hydrophobic drug are released.

2.3. Role of the Dimethylamide Group:

The polar dimethylamide group of DMBA ensures its own aqueous solubility and can also participate in dipole-dipole interactions or hydrogen bonding with the drug molecule, further stabilizing the drug-hydrotrope complex.

The solubilization process can be visualized as the formation of dynamic, water-soluble complexes between the drug and the DMBA aggregates.

Quantitative Data on Solubility Enhancement

The efficacy of this compound as a hydrotropic agent has been quantified for a range of poorly soluble drugs. The following table summarizes the solubility enhancement data from a key study in the field.

| Drug | Intrinsic Aqueous Solubility (mg/L) | Solubility in 2.0 M DMBA (mg/L) | Solubility Enhancement Factor |

| Griseofulvin | 14.5 | 15,300 | ~1,055 |

| Nifedipine | 9.8 | 12,500 | ~1,275 |

| Progesterone | 7.9 | 18,900 | ~2,392 |

| Testosterone | 12.1 | 25,600 | ~2,116 |

| Estradiol | 4.8 | 19,800 | ~4,125 |

| Probucol | 0.003 | 35.4 | ~11,800 |

| Paclitaxel | 0.3 | 3,200 | ~10,667 |

| Indomethacin | 0.9 | 2,800 | ~3,111 |

| Piroxicam | 7.1 | 1,500 | ~211 |

| Naproxen | 15.9 | 45,000 | ~2,830 |

| Ibuprofen | 21.0 | 58,000 | ~2,762 |

| Ketoprofen | 51.0 | 65,000 | ~1,275 |

| Felodipine | 0.5 | 1,100 | ~2,200 |

Note: The data presented is compiled and interpreted from the study by Kim et al. (2010), Journal of Pharmaceutical Sciences. The exact values may vary depending on experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for conducting key experiments to evaluate the hydrotropic properties of this compound.

4.1. Phase Solubility Study

This protocol outlines the steps to determine the solubility of a poorly soluble drug in aqueous solutions containing varying concentrations of this compound.

4.1.1. Materials and Equipment:

-

Poorly soluble drug (API)

-

This compound (DMBA)

-

Purified water (e.g., Milli-Q or equivalent)

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Mechanical shaker or orbital incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.1.2. Procedure:

-

Preparation of DMBA Stock Solutions: Prepare a series of aqueous solutions of DMBA at different molar concentrations (e.g., 0.25 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).

-

Sample Preparation:

-

Add an excess amount of the poorly soluble drug to a series of vials.

-

To each vial, add a fixed volume (e.g., 10 mL) of the corresponding DMBA solution (including a control with purified water only).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved drug.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid.

-

-

Filtration and Dilution:

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (the mobile phase for HPLC or the corresponding DMBA solution for UV-Vis) to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a validated UV-Vis spectrophotometric or HPLC method to determine the concentration of the dissolved drug.

-

-

Data Analysis:

-

Plot the solubility of the drug (in M or mg/mL) against the concentration of DMBA (in M).

-

The slope of the linear portion of the phase solubility diagram can be used to calculate the stability constant of the drug-hydrotrope complex.

-

4.2. Determination of Minimum Hydrotropic Concentration (MHC)

The MHC is the concentration at which the hydrotrope starts to exhibit a significant increase in the solubilization of a poorly soluble drug.

4.2.1. Methodology:

-

Prepare a series of solutions with increasing concentrations of DMBA in water.

-

Add a constant, small amount of a poorly soluble dye (e.g., Sudan Red G) to each solution. The dye should have a negligible solubility in pure water but a measurable absorbance.

-

Shake the solutions until equilibrium is reached.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the dye.

-

Plot the absorbance of the dye against the concentration of DMBA.

-

The MHC is identified as the concentration at which a sharp increase in the absorbance is observed, indicating the onset of significant solubilization of the dye.

Conclusion

This compound is a highly effective hydrotropic agent with the potential to significantly enhance the aqueous solubility of a wide array of poorly soluble drugs. Its mechanism of action, rooted in self-aggregation and the formation of drug-hydrotrope complexes, offers a valuable alternative to other solubilization techniques. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and application of DMBA in the development of robust and effective drug formulations. As the pharmaceutical industry continues to grapple with the challenges of poorly soluble compounds, the strategic application of hydrotropes like this compound will undoubtedly play an increasingly important role.

References

Plausible Reaction Mechanisms for the Synthesis of N,N-Dimethylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible reaction mechanisms for the synthesis of N,N-Dimethylbenzamide, a widely used chemical intermediate. The document details two primary synthetic routes: the reaction of benzoyl chloride with dimethylamine and the coupling of benzoic acid with dimethylamine. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding of these transformations.

Synthesis of this compound from Benzoyl Chloride and Dimethylamine

The reaction between an acyl chloride, such as benzoyl chloride, and an amine, like dimethylamine, is a classic and efficient method for amide bond formation. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.[1][2][3]

Plausible Reaction Mechanism

The reaction mechanism involves a two-step process: nucleophilic addition of the amine to the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate.[2]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is a good leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, such as excess dimethylamine or an added base like sodium hydroxide, to yield the final this compound and a salt byproduct (e.g., dimethylammonium chloride or sodium chloride).[4]

Visualization of the Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol: Schotten-Baumann Conditions

This protocol is a representative example for the synthesis of this compound from benzoyl chloride.[1][3]

Materials:

-

Benzoyl chloride

-

Dimethylamine (40% aqueous solution)

-

Sodium hydroxide (10% aqueous solution)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous magnesium sulfate

-

Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve benzoyl chloride (1 equivalent) in dichloromethane.

-

In a separate beaker, prepare a solution of dimethylamine (2.2 equivalents) in water.

-

Slowly add the dimethylamine solution to the stirred solution of benzoyl chloride while maintaining the temperature at 0-5 °C.

-

Simultaneously, add a 10% aqueous solution of sodium hydroxide dropwise to maintain the reaction mixture at a slightly alkaline pH (pH 8-10).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by distillation or recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Benzoyl chloride, Dimethylamine | [1][2] |

| Reagents | Sodium hydroxide, Dichloromethane | [1][3] |

| Reaction Conditions | 0 °C to room temperature, 1-3 hours | [5] |

| Typical Yield | 80-95% | [5] |

Synthesis of this compound from Benzoic Acid and Dimethylamine

The direct reaction of a carboxylic acid with an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling agents are employed to activate the carboxylic acid. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7]

Plausible Reaction Mechanism with a Carbodiimide Coupling Agent (e.g., EDC)

The mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine.

-

Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[7]

-

Nucleophilic Attack by Amine: The dimethylamine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

-